molecular formula C21H15BrN4O2 B2360073 2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-75-5

2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2360073
CAS No.: 1005304-75-5
M. Wt: 435.281
InChI Key: ZFPKWXHYWOGHGI-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide” is a compound that has been studied for its potential use in the treatment of various KRAS-driven cancers . It is a new SOS1 inhibitor designed and synthesized with the pyrido[2,3-d]pyrimidin-7-one scaffold .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8BrNO . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3, (H,10,11) .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 214.059 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Anticancer Properties

2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide and similar compounds have been explored for their potential in cancer treatment. For instance, a related compound, MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, has shown promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell apoptosis and cell-cycle arrest (Zhou et al., 2008).

Antifungal Activities

Pyrimidine derivatives, including those structurally related to this compound, have demonstrated significant antifungal activities. A study found that certain pyrimidine derivatives exhibited higher antifungal activity against specific pathogens compared to established antifungal agents (Wu et al., 2021).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of pyrimidine-incorporated compounds. These studies have found effective antibacterial, antifungal, and antituberculosis activities in various synthesized pyrimidine derivatives (Soni & Patel, 2017).

Mechanism of Action

The compound acts as a SOS1 inhibitor and has shown good cellular activities against a panel of KRAS G12-mutated cancer cell lines . It also inhibited downstream ERK and AKT activation in MIA PaCa-2 and AsPC-1 cells .

Future Directions

The compound has displayed synergistic antiproliferative effects when used in combination with KRAS G12C or G12D inhibitors . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .

Properties

IUPAC Name

2-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKWXHYWOGHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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